Cas no 1491960-80-5 (1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde)

1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-[(2,4-dichlorophenyl)methyl]triazole-4-carbaldehyde
- F2157-1318
- AKOS015557811
- 1491960-80-5
- 1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
- starbld0033964
-
- インチ: 1S/C10H7Cl2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5-6H,4H2
- InChIKey: UHZNTUMCMAIWMC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1CN1C=C(C=O)N=N1)Cl
計算された属性
- せいみつぶんしりょう: 254.9966172g/mol
- どういたいしつりょう: 254.9966172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 47.8Ų
1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2157-1318-10g |
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
1491960-80-5 | 95%+ | 10g |
$1483.0 | 2023-09-06 | |
TRC | D142611-500mg |
1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
1491960-80-5 | 500mg |
$ 320.00 | 2022-06-05 | ||
Life Chemicals | F2157-1318-5g |
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
1491960-80-5 | 95%+ | 5g |
$1059.0 | 2023-09-06 | |
Life Chemicals | F2157-1318-2.5g |
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
1491960-80-5 | 95%+ | 2.5g |
$706.0 | 2023-09-06 | |
Life Chemicals | F2157-1318-0.25g |
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
1491960-80-5 | 95%+ | 0.25g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2157-1318-1g |
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
1491960-80-5 | 95%+ | 1g |
$353.0 | 2023-09-06 | |
Life Chemicals | F2157-1318-0.5g |
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
1491960-80-5 | 95%+ | 0.5g |
$335.0 | 2023-09-06 | |
TRC | D142611-100mg |
1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
1491960-80-5 | 100mg |
$ 95.00 | 2022-06-05 | ||
TRC | D142611-1g |
1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
1491960-80-5 | 1g |
$ 500.00 | 2022-06-05 |
1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
1-(2,4-Dichlorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde
The compound 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1491960-80-5) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a triazole ring with a dichlorophenyl group and an aldehyde functional group. The triazole ring is a five-membered heterocyclic aromatic compound that imparts stability and reactivity to the molecule, making it a valuable building block in organic synthesis.
Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry due to their ability to act as bioisosteres and their potential for forming stable hydrogen bonds. The presence of the dichlorophenyl group in this compound further enhances its chemical versatility. Chlorine atoms are known to improve the lipophilicity of molecules, which can be advantageous in drug design for improving bioavailability and target binding affinity.
The aldehyde functional group at the 4-position of the triazole ring introduces additional reactivity to the molecule. Aldehydes are versatile in organic synthesis, enabling the formation of various derivatives through condensation reactions or other transformations. This makes 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde a valuable intermediate for synthesizing more complex structures with tailored properties.
From a synthetic perspective, this compound can be prepared via a variety of methods. One common approach involves the reaction of an appropriate aldehyde with a triazole derivative under specific conditions. The use of microwave-assisted synthesis has been shown to significantly accelerate reaction times while maintaining high yields and product purity. This method aligns with current trends toward greener and more efficient chemical processes.
Recent research has also explored the application of this compound in materials science. The triazole moiety has been incorporated into polymer systems to enhance mechanical properties and thermal stability. For instance, studies have demonstrated that polymers containing triazole-based monomers exhibit improved resistance to UV degradation and enhanced mechanical strength compared to traditional polymers.
In the field of pharmacology, 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde has shown promise as a lead compound for drug discovery. Its structure allows for modulation of key pharmacokinetic properties such as solubility and permeability. Preclinical studies have indicated that derivatives of this compound may possess anti-inflammatory and antioxidant activities, making them potential candidates for treating chronic diseases such as neurodegenerative disorders.
The environmental impact of this compound has also been a topic of interest. Research into its degradation pathways under various conditions has revealed that it undergoes rapid hydrolysis in aqueous environments, reducing its persistence in natural systems. This finding is particularly relevant for industries seeking to develop eco-friendly chemical products.
In conclusion, 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1491960-80-5) is a multifaceted compound with applications spanning organic synthesis, materials science, and pharmacology. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
1491960-80-5 (1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde) 関連製品
- 943313-34-6(tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate)
- 2138345-79-4(Sodium 2-(methoxycarbonyl)cyclopentane-1-sulfinate)
- 1206969-33-6(N-(2-Hydroxyphenyl)quinoxaline-2-carboxamide)
- 2138523-16-5(5-chloro-2-ethylpyridine-4-carbonitrile)
- 2172173-81-6(tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate)
- 1339184-40-5(7-methyl-1-azaspiro3.5nonan-2-one)
- 29705-96-2(Benzeneethanamine,4-bromo-2,5-dimethoxy-a-methyl-, hydrochloride (1:1))
- 1261805-44-0(3-(4-Amino-2-fluorobenzoyl)pyridine)
- 938366-34-8(3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile)
- 2225144-84-1(6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid)



